An In-depth Technical Guide to the Physicochemical Properties of Isovaline
An In-depth Technical Guide to the Physicochemical Properties of Isovaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaline, a non-proteinogenic α-amino acid, has garnered significant interest within the scientific community, particularly in the fields of pharmacology and astrobiology. As a structural isomer of the common amino acid valine, isovaline possesses unique physicochemical properties that contribute to its distinct biological activities, including its role as a peripherally acting analgesic.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of isovaline, detailed experimental methodologies for their determination, and an examination of its interaction with biological signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.
Chemical and Physical Properties
Isovaline, systematically named 2-amino-2-methylbutanoic acid, is an aliphatic amino acid.[1][4] Unlike its proteinogenic isomer valine, the methyl group is shifted from position 3 to position 2, resulting in a chiral quaternary α-carbon.[1] This structural feature is crucial to its unique properties, including its resistance to racemization.[5][6]
General Identifiers
| Identifier | Value |
| IUPAC Name | 2-amino-2-methylbutanoic acid[4] |
| Synonyms | 2-Amino-2-methylbutyric acid, 2-Ethylalanine, α-Ethylalanine[1] |
| Molecular Formula | C5H11NO2[4][7] |
| CAS Number | 595-39-1 (DL-Isovaline), 595-40-4 (L-Isovaline), 3059-97-0 (D-Isovaline)[1] |
| PubChem CID | 94744 (Isovaline), 6971276 (L-Isovaline)[4][7] |
| SMILES | CCC(C)(C(=O)O)N[4] |
| InChI | InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)[4] |
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of isovaline, compiled from various sources. It is important to note that some values are experimental while others are predicted or estimated.
| Property | Value | Notes |
| Molecular Weight | 117.15 g/mol [4][7][8] | Computed |
| Melting Point | 289.39 °C (estimate)[9][10], 307-308 °C (closed tube)[11], 316.5 °C[12] | Decomposes at melting point. |
| Boiling Point | 213.6 ± 23.0 °C (Predicted)[9][10], 170-175 °C @ 15 Torr[12] | |
| Density | 1.2000 (estimate)[9], 1.1 ± 0.1 g/cm³[12] | |
| pKa (Carboxyl Group) | 2.38 ± 0.10 (Predicted)[9] | |
| pKa (Amino Group) | ~9.6-10.5 (Typical for α-amino acids) | Specific experimental value for isovaline's amino group is not readily available but is expected to be in this range. |
Solubility Profile
Isovaline is generally described as being soluble in water and poorly soluble in non-polar organic solvents, a typical characteristic of amino acids due to their zwitterionic nature.[13][14]
| Solvent | Solubility | Reference |
| Cold Water | ~39 g / 100 mL | [11] |
| Alcohol | ~6.6 g / 100 g alcohol at 75°C | [11] |
| Ether | Slightly soluble | [11] |
| Chloroform | Insoluble | [13] |
Optical Activity
As a chiral molecule, isovaline exists as two enantiomers, L-isovaline and D-isovaline, which rotate plane-polarized light in opposite directions.
| Enantiomer | Specific Rotation [α]D²⁵ | Conditions |
| L-Isovaline | +11.13°[9][11] | c = 5 in H₂O[9][11] |
| D-Isovaline | -11.28°[11] | c = 5 in H₂O[11] |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of isovaline. These protocols are based on standard analytical techniques for amino acids.
Determination of Solubility
This protocol describes a gravimetric method to determine the solubility of isovaline in various solvents.
Materials:
-
Isovaline (solid)
-
Selected solvents (e.g., deionized water, ethanol, chloroform)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid isovaline to a known volume (e.g., 5 mL) of the desired solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant without disturbing the solid pellet.
-
Gravimetric Analysis: Transfer the aliquot to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the decomposition point of isovaline until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried isovaline by the volume of the aliquot taken.
Melting Point Determination
This protocol uses the capillary method with a melting point apparatus.
Materials:
-
Dry, powdered isovaline
-
Capillary tubes (closed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Sample Preparation: Finely powder a small amount of dry isovaline. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown or approximate melting point, a rapid heating rate (10-20 °C/min) can be used initially.
-
Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Accurate Determination: For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min to allow for accurate observation of the melting range.
pKa Determination by Titration
This protocol determines the pKa values of the carboxyl and amino groups of isovaline through acid-base titration.
Materials:
-
Isovaline
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of isovaline and dissolve it in a known volume of deionized water in a beaker.
-
Acidification: If starting from the zwitterionic form, add a stoichiometric excess of standardized HCl to fully protonate the carboxylate group.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH. Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The curve will show two equivalence points. The pKa values are determined from the midpoints of the buffering regions, where the pH is equal to the pKa of the respective ionizable group. The Henderson-Hasselbalch equation can be used for precise calculation.[15]
Measurement of Specific Rotation
This protocol uses a polarimeter to measure the specific rotation of an enantiomer of isovaline.
Materials:
-
Enantiomerically pure L- or D-isovaline
-
Volumetric flask
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (of known path length, e.g., 1 dm)
-
Solvent (e.g., deionized water)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of the isovaline enantiomer and dissolve it in a precise volume of the solvent in a volumetric flask to create a solution of known concentration (c, in g/mL).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.
-
Sample Measurement: Rinse and then fill the polarimeter cell with the prepared isovaline solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α).
-
Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL. The temperature and wavelength of light (typically the sodium D-line, 589 nm) should also be recorded.[9][16]
Biological Activity and Signaling Pathway
Isovaline is recognized for its analgesic properties, which are mediated through its interaction with peripheral γ-aminobutyric acid type B (GABAB) receptors.[1][2][17] Unlike many GABAB agonists, isovaline does not readily cross the blood-brain barrier, which limits central nervous system side effects and makes it an attractive candidate for drug development.[1][17]
The GABAB receptor is a G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[3][18] Ligand binding to the GABAB1 subunit induces a conformational change that activates the receptor, leading to the dissociation of the associated heterotrimeric G-protein (Gi/o) into its Gα and Gβγ subunits.[18]
The Gβγ subunit is the primary effector for the most well-characterized downstream effects of GABAB receptor activation, which include:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a subsequent inhibitory effect on neuronal excitability.[3][18]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which in turn inhibits the release of neurotransmitters.
While isovaline is proposed to act as a GABAB agonist, some studies indicate its mechanism may be atypical or cell-type specific, as it did not activate GABAB receptor-coupled potassium currents in certain experimental setups.[3][7] This suggests the possibility of alternative signaling cascades or interactions with the receptor that differ from canonical agonists like baclofen.[3][19]
Visualization of the Proposed Signaling Pathway
The following diagram illustrates the generally accepted signaling pathway for GABAB receptor activation, which is the proposed mechanism of action for isovaline's peripheral analgesic effects.
Caption: Proposed GABAB receptor signaling pathway activated by Isovaline.
Conclusion
Isovaline presents a fascinating case study in non-proteinogenic amino acids with significant therapeutic potential. Its distinct physicochemical properties, stemming from its unique α,α-disubstituted structure, are fundamental to its biological function. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the study of isovaline, from fundamental characterization to its application in drug development. Further investigation into its precise interactions with the GABAB receptor and potential alternative signaling mechanisms will be crucial in fully elucidating its pharmacological profile and unlocking its therapeutic utility.
References
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- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 6. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isovaline does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
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- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 12. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 16. Specific rotation - Wikipedia [en.wikipedia.org]
- 17. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isovaline Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 19. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
